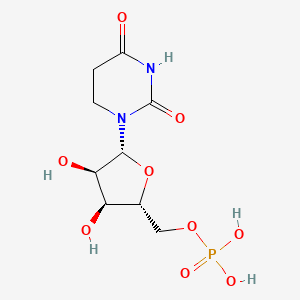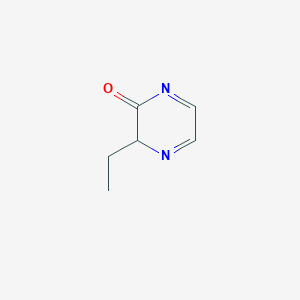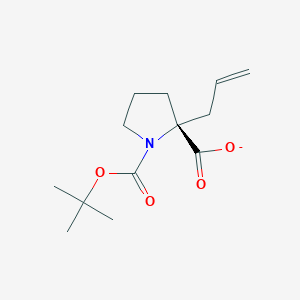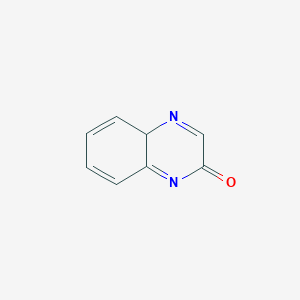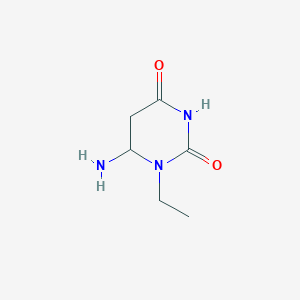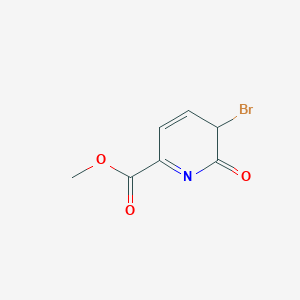
methyl 3-bromo-2-oxo-3H-pyridine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-bromo-2-oxo-3H-pyridine-6-carboxylate is a heterocyclic compound with significant importance in organic chemistry. It features a pyridine ring substituted with a bromine atom, a keto group, and a carboxylate ester group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its versatile reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-bromo-2-oxo-3H-pyridine-6-carboxylate typically involves the bromination of methyl 2-oxo-3H-pyridine-6-carboxylate. This can be achieved using N-bromosuccinimide (NBS) as the brominating agent under reflux conditions in an appropriate solvent like chloroform or carbon tetrachloride .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted with various nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation and Reduction: The keto group can undergo reduction to form hydroxyl derivatives, while the pyridine ring can be oxidized under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
N-bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Used in coupling reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed:
Substituted Pyridines: Formed through nucleophilic substitution.
Hydroxyl Derivatives: Formed through reduction of the keto group.
Coupled Products: Formed through palladium-catalyzed coupling reactions.
Wissenschaftliche Forschungsanwendungen
Methyl 3-bromo-2-oxo-3H-pyridine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.
Wirkmechanismus
The mechanism of action of methyl 3-bromo-2-oxo-3H-pyridine-6-carboxylate largely depends on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets can vary based on the specific application and the structure of the derivatives formed from this compound .
Vergleich Mit ähnlichen Verbindungen
3-Bromo-2-methylpyridine: Shares the bromine substitution on the pyridine ring but lacks the keto and carboxylate ester groups.
Methyl 2-oxo-3H-pyridine-6-carboxylate: Similar structure but without the bromine atom.
Uniqueness: Methyl 3-bromo-2-oxo-3H-pyridine-6-carboxylate is unique due to the presence of both the bromine atom and the keto group, which confer distinct reactivity patterns.
Eigenschaften
Molekularformel |
C7H6BrNO3 |
|---|---|
Molekulargewicht |
232.03 g/mol |
IUPAC-Name |
methyl 3-bromo-2-oxo-3H-pyridine-6-carboxylate |
InChI |
InChI=1S/C7H6BrNO3/c1-12-7(11)5-3-2-4(8)6(10)9-5/h2-4H,1H3 |
InChI-Schlüssel |
VIVOFMHXDZPWOZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NC(=O)C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2,4-dihydroxy-6-[(3E,5E)-nona-3,5-dienyl]-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzoate](/img/structure/B12360461.png)

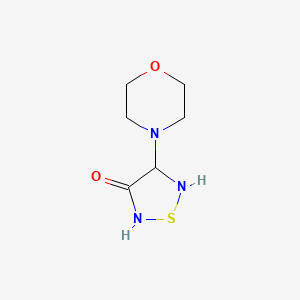
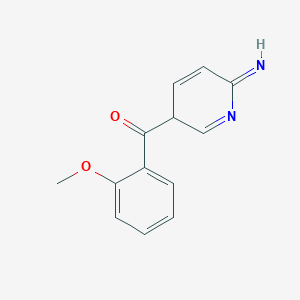
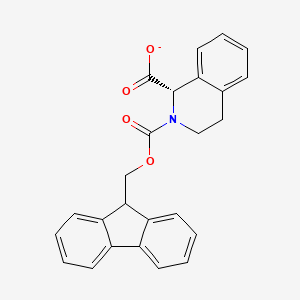
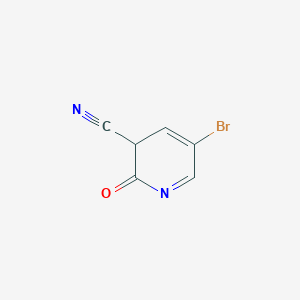
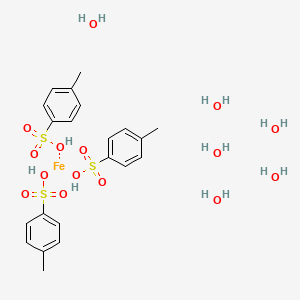
![Pyrido[4,3-d]pyrimidine-6(4H)-carboxylic acid, 2-amino-3,5,7,8-tetrahydro-4-oxo-, 1,1-dimethylethyl ester](/img/structure/B12360505.png)
